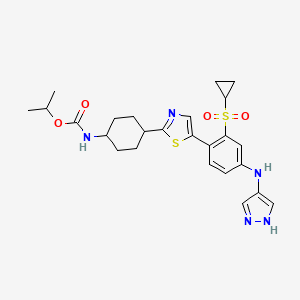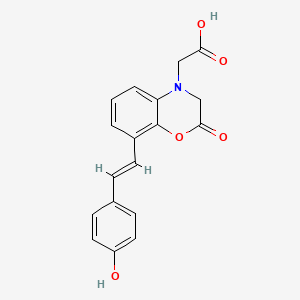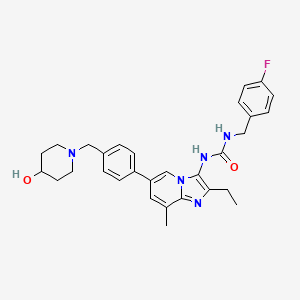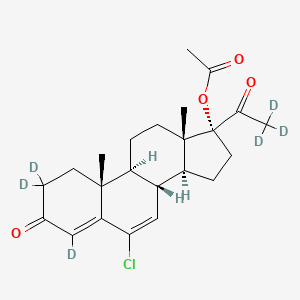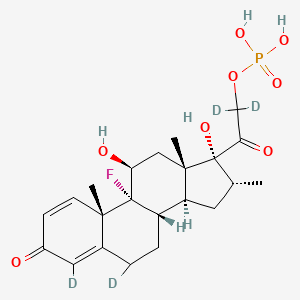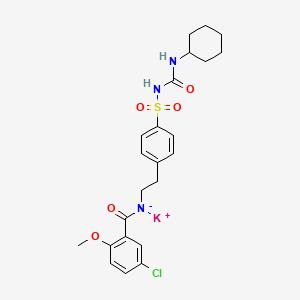
Kdm4-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kdm4-IN-4 is a potent inhibitor of the lysine-specific demethylase 4 (KDM4) family of enzymes. These enzymes play a crucial role in the regulation of gene expression through the demethylation of histone proteins. This compound has shown promise in preclinical studies as a potential therapeutic agent for various cancers due to its ability to inhibit the activity of KDM4 enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kdm4-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general steps include the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Kdm4-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Kdm4-IN-4 has a wide range of scientific research applications, including:
Mecanismo De Acción
Kdm4-IN-4 exerts its effects by binding to the active site of KDM4 enzymes, thereby inhibiting their demethylase activity. This leads to the accumulation of methylated histones, which in turn affects gene expression and chromatin structure. The molecular targets of this compound include histone H3 lysine 9 (H3K9) and histone H3 lysine 36 (H3K36), which are key sites of methylation regulated by KDM4 enzymes .
Comparación Con Compuestos Similares
Similar Compounds
TACH101: Another potent inhibitor of KDM4 enzymes, currently in clinical trials for advanced cancers.
QC6352: A selective KDM4 inhibitor with unique preclinical characteristics.
Uniqueness of Kdm4-IN-4
This compound is unique due to its high binding affinity for the KDM4A-Tudor domain and its ability to inhibit the interaction between H3K4Me3 and the Tudor domain. This specificity makes it a valuable tool for studying the role of KDM4 enzymes in various biological processes and for developing targeted cancer therapies .
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
(1R,2S,3R,4S)-3-[(dimethylamino)methyl]-1-phenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C16H23NO/c1-17(2)11-14-12-8-9-16(10-12,15(14)18)13-6-4-3-5-7-13/h3-7,12,14-15,18H,8-11H2,1-2H3/t12-,14-,15-,16+/m0/s1 |
Clave InChI |
HGNFUCJMHJYHIN-QCEMKRCNSA-N |
SMILES isomérico |
CN(C)C[C@H]1[C@H]2CC[C@](C2)([C@H]1O)C3=CC=CC=C3 |
SMILES canónico |
CN(C)CC1C2CCC(C2)(C1O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



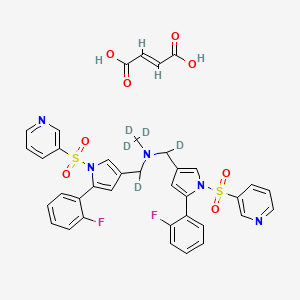
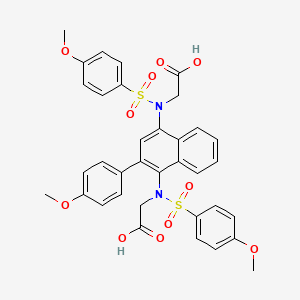
![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)
